4-Bromo-2-cyanobenzeneacetonitrile spectroscopic data
4-Bromo-2-cyanobenzeneacetonitrile spectroscopic data
An In-depth Technical Guide to the Spectroscopic Characterization of 4-Bromo-2-cyanobenzeneacetonitrile
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Bromo-2-cyanobenzeneacetonitrile, a key intermediate in synthetic organic chemistry. Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) data. Beyond presenting raw data, this guide emphasizes the causal relationships behind spectral features and outlines self-validating experimental protocols, grounding all interpretations in established scientific principles and authoritative references.
Introduction and Molecular Structure
4-Bromo-2-cyanobenzeneacetonitrile is a polysubstituted aromatic compound featuring a unique arrangement of electron-withdrawing groups (–Br, –CN) and a reactive benzylic nitrile moiety (–CH₂CN). This substitution pattern makes it a versatile building block for the synthesis of more complex molecules in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted spectroscopic approach. The unique electronic environment of the benzene ring, influenced by three distinct substituents, gives rise to characteristic and interpretable spectral data.
Molecular Structure
The structure consists of a benzene ring substituted at position 1 with a cyanomethyl group, at position 2 with a cyano group, and at position 4 with a bromine atom.
Figure 1: 2D Structure of 4-Bromo-2-cyanobenzeneacetonitrile.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The spectrum of 4-Bromo-2-cyanobenzeneacetonitrile is expected to show distinct absorption bands corresponding to its nitrile, aromatic, and aliphatic components.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
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Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
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Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
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Sample Application: Place a small amount of the solid 4-Bromo-2-cyanobenzeneacetonitrile sample directly onto the ATR crystal.
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Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.
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Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high signal-to-noise ratio.
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Data Processing: The instrument software automatically performs a background subtraction, providing the final absorbance or transmittance spectrum of the sample.
Expected IR Data and Interpretation
The presence of two distinct nitrile groups—one conjugated with the aromatic ring and one aliphatic—is a key feature. Conjugation lowers the vibrational frequency of the C≡N bond due to resonance effects.[1]
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity | Rationale & Interpretation |
| ~3080-3030 | Aromatic C-H | Medium to Weak | Stretching vibrations of sp² C-H bonds on the benzene ring. Their presence above 3000 cm⁻¹ confirms the aromatic component.[2] |
| ~2960-2930 | Aliphatic C-H | Medium to Weak | Asymmetric and symmetric stretching of the sp³ C-H bonds in the methylene (–CH₂) group. |
| ~2235-2220 | Aromatic C≡N | Strong, Sharp | Stretching vibration of the nitrile group directly attached to the benzene ring. This peak is characteristically sharp and intense.[1] |
| ~2260-2240 | Aliphatic C≡N | Strong, Sharp | Stretching of the nitrile in the cyanomethyl group. It appears at a slightly higher frequency than the aromatic nitrile as it is not in conjugation with the ring system.[1] |
| ~1580, 1475 | Aromatic C=C | Medium to Strong | Skeletal stretching vibrations of the benzene ring. The presence of multiple bands in this region is characteristic of aromatic compounds.[3] |
| < 800 | C-Br Stretch | Medium to Strong | The carbon-bromine bond vibration typically appears in the low-frequency fingerprint region. |
| ~890-810 | Aromatic C-H Bend | Strong | Out-of-plane bending vibrations. The pattern for a 1,2,4-trisubstituted ring often shows a strong band in this region. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Bromo-2-cyanobenzeneacetonitrile, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
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Solvent and Standard: Chloroform-d (CDCl₃) is a common choice and contains residual CHCl₃, which serves as a convenient internal reference for ¹H NMR (δ 7.26 ppm) and for the ¹³C NMR solvent signal (δ 77.16 ppm). Alternatively, a small amount of tetramethylsilane (TMS, δ 0.00 ppm) can be added as an internal standard.
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Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequency for the nucleus being observed (e.g., 400 MHz for ¹H). The magnetic field is "locked" to the deuterium signal of the solvent to correct for any field drift.
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¹H NMR Acquisition: A standard pulse sequence is used. Key parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Typically, 8 to 16 scans are acquired.
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¹³C NMR Acquisition: A proton-decoupled sequence is standard. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required to achieve a good signal-to-noise ratio.
¹H NMR Spectrum: Analysis and Interpretation
The ¹H NMR spectrum is predicted to show two distinct regions: the aromatic region and the aliphatic region. The 1,2,4-substitution pattern on the benzene ring will result in a complex but interpretable splitting pattern for the three aromatic protons. Substituents on a benzene ring influence the chemical shifts of the ring protons; electron-withdrawing groups like -CN and -Br deshield nearby protons, shifting their signals downfield.[4][5]
| Proton Label | Integration | Multiplicity | Approx. δ (ppm) | Interpretation |
| H-3 | 1H | Doublet (d) | ~7.9 | Ortho to the C2-CN group and meta to the C4-Br. Expected to be significantly deshielded. |
| H-5 | 1H | Doublet of Doublets (dd) | ~7.7 | Ortho to the C4-Br and meta to the C1-CH₂CN. |
| H-6 | 1H | Doublet (d) | ~7.5 | Ortho to the C1-CH₂CN and meta to the C4-Br. |
| -CH₂- | 2H | Singlet (s) | ~4.0 | The methylene protons are adjacent to the aromatic ring and a nitrile group, causing a downfield shift. They appear as a singlet as there are no adjacent protons. |
¹³C NMR Spectrum: Analysis and Interpretation
The proton-decoupled ¹³C NMR spectrum will show all 10 unique carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.
| Carbon Label | Approx. δ (ppm) | Interpretation |
| C=O (Ketone) | N/A | |
| Aromatic C-H | ~135-128 | The three methine (C-H) carbons of the aromatic ring. |
| Aromatic C-Subst. | ~135-110 | The three quaternary carbons of the ring attached to Br, CN, and CH₂CN. The carbon attached to bromine (C-Br) experiences a "heavy atom effect," which can cause an upfield shift relative to what electronegativity alone would predict.[6] The carbon attached to the C2-CN group will be significantly deshielded. |
| C≡N (Aromatic) | ~117 | The nitrile carbon attached directly to the aromatic ring.[7] |
| C≡N (Aliphatic) | ~115 | The nitrile carbon of the cyanomethyl group. Typically slightly upfield from the aromatic nitrile.[7] |
| -CH₂- | ~25-30 | The aliphatic methylene carbon. |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is a destructive technique that provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Experimental Protocol: Electron Ionization (EI-MS)
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Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is injected into the instrument, often via a Gas Chromatography (GC) inlet which separates the analyte from the solvent and introduces it into the ion source.
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Ionization: In the ion source, the gaseous sample molecules are bombarded with high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).
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Fragmentation: The molecular ion is energetically unstable and undergoes fragmentation, breaking into smaller charged fragments (fragment ions) and neutral radicals or molecules.
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Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
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Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.
Mass Spectrum: Analysis and Interpretation
The presence of a bromine atom is immediately identifiable from the isotopic pattern of bromine-containing ions. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, any fragment containing one bromine atom will appear as a pair of peaks (M and M+2) of almost equal intensity.[8]
The molecular formula is C₉H₅BrN₂. The molecular weight is ~221 g/mol for the ⁷⁹Br isotope and ~223 g/mol for the ⁸¹Br isotope.
| m/z Value | Proposed Fragment | Rationale & Interpretation |
| 221/223 | [C₉H₅BrN₂]⁺• | Molecular Ion (M⁺•) . The presence of the characteristic 1:1 isotope pattern confirms the presence of one bromine atom. |
| 142 | [M - Br]⁺ | Loss of a bromine radical. This is a common fragmentation for bromo-aromatics. |
| 116 | [C₈H₆N]⁺ | Loss of Br• and HCN from the C2-nitrile group. |
| 102 | [C₇H₄N]⁺ | A fragment corresponding to bromobenzonitrile, suggesting cleavage of the C-CH₂CN bond. |
| 90 | [C₆H₄N]⁺ | Loss of Br• from the [M-CH₂CN]⁺ fragment. |
Key Fragmentation Pathway
The fragmentation is initiated by the formation of the molecular ion, which can then undergo several competing fragmentation pathways, primarily involving the loss of the bromine atom or cleavage of the bonds connecting the substituents to the ring.
Figure 2: Proposed EI-MS Fragmentation Pathway.
Conclusion
The combination of IR, NMR (¹H and ¹³C), and Mass Spectrometry provides a robust and self-validating framework for the complete structural elucidation of 4-Bromo-2-cyanobenzeneacetonitrile. IR spectroscopy confirms the presence of key functional groups, NMR spectroscopy maps out the precise proton and carbon environments, and mass spectrometry provides the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for scientists working with this versatile chemical intermediate, ensuring analytical accuracy and confidence in subsequent synthetic applications.
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